

# Application Notes and Protocols for Hpk1-IN-32 in Syngeneic Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of **Hpk1-IN-32**, a potent and selective inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1), in preclinical syngeneic mouse models. The information compiled herein is intended to guide researchers in designing and executing in vivo studies to evaluate the immunomodulatory and anti-tumor efficacy of this compound.

### Introduction

Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-Activated Protein Kinase Kinase Kinase Kinase 1 (MAP4K1), is a serine/threonine kinase predominantly expressed in hematopoietic cells.[1] It functions as a critical negative feedback regulator of T-cell receptor (TCR) and B-cell receptor (BCR) signaling.[2][3] Upon TCR engagement, HPK1 is activated and subsequently phosphorylates downstream targets, including the adaptor protein SLP-76 (SH2 domain-containing leukocyte protein of 76 kDa), leading to the attenuation of T-cell activation and proliferation.[4][5] By dampening T-cell activity, HPK1 can limit the immune system's ability to recognize and eliminate cancer cells, making it an attractive target for cancer immunotherapy.

**Hpk1-IN-32**, also known by its developmental name BGB-15025, is a potent and selective small molecule inhibitor of HPK1.[4] Preclinical studies have demonstrated that **Hpk1-IN-32** can effectively block HPK1 kinase activity, leading to enhanced T-cell activation and anti-tumor immunity in syngeneic mouse models.[4] These application notes will detail the mechanism of



action, provide summarized preclinical data, and present detailed protocols for the use of **Hpk1-IN-32** in such models.

## **Mechanism of Action**

**Hpk1-IN-32** functions by competitively inhibiting the ATP-binding site of HPK1, thereby blocking its kinase activity. This inhibition prevents the phosphorylation of key downstream substrates, most notably SLP-76 at serine 376. The abrogation of SLP-76 phosphorylation prevents its subsequent ubiquitination and proteasomal degradation, thus stabilizing the TCR signaling complex and leading to a more robust and sustained T-cell activation.[4][5] This enhanced T-cell response is characterized by increased proliferation and production of effector cytokines such as Interleukin-2 (IL-2) and Interferon-gamma (IFN-y).[2]





Click to download full resolution via product page

HPK1 Signaling Pathway and Inhibition by Hpk1-IN-32.



## **Preclinical Data Summary**

**Hpk1-IN-32** (BGB-15025) has been evaluated in various preclinical assays to determine its potency, selectivity, and in vivo activity. The following tables summarize the key quantitative data from these studies, alongside data for other representative HPK1 inhibitors for comparative purposes.

Table 1: In Vitro Potency of HPK1 Inhibitors

| Compound<br>Name          | Target     | IC50 (nM) | Cell-Based<br>Assay | Cell-Based<br>IC50/EC50<br>(nM) | Reference |
|---------------------------|------------|-----------|---------------------|---------------------------------|-----------|
| Hpk1-IN-32<br>(BGB-15025) | HPK1       | 1.04      | Jurkat pSLP-<br>76  | 150                             | [4]       |
| Jurkat IL-2               | 267 (EC50) | [4]       |                     |                                 |           |
| Compound "                | HPK1       | 10.4      | N/A                 | N/A                             | [5]       |
| NDI-101150                | HPK1       | <1        | PBMC pSLP-<br>76    | 32 (EC50)                       | [6]       |
| DS21150768                | HPK1       | N/A       | N/A                 | N/A                             | [7]       |

Table 2: In Vivo Efficacy of HPK1 Inhibitors in Syngeneic Mouse Models



| Compound<br>Name          | Mouse<br>Model     | Dosing<br>Regimen      | Monotherap<br>y Efficacy                  | Combinatio<br>n Efficacy<br>(with anti-<br>PD-1) | Reference |
|---------------------------|--------------------|------------------------|-------------------------------------------|--------------------------------------------------|-----------|
| Hpk1-IN-32<br>(BGB-15025) | CT26 (colon)       | 30 mg/kg,<br>p.o., BID | Moderate TGI                              | Significant<br>TGI                               | [4]       |
| EMT-6<br>(breast)         | N/A                | N/A                    | Demonstrate<br>d<br>combination<br>effect | [4]                                              |           |
| Compound "                | CT26 (colon)       | 30 mg/kg,<br>p.o., BID | 42% TGI                                   | 95% TGI                                          | [5]       |
| NDI-101150                | Multiple<br>models | N/A                    | Significant<br>TGI                        | Enhanced<br>anti-tumor<br>response               | [6]       |

TGI: Tumor Growth Inhibition; p.o.: oral gavage; BID: twice daily; N/A: Not available in public sources.

## **Experimental Protocols**

The following protocols are representative methodologies for evaluating **Hpk1-IN-32** in syngeneic mouse models. These are based on publicly available data for **Hpk1-IN-32** (BGB-15025) and other similar HPK1 inhibitors.[4][5] Researchers should optimize these protocols based on their specific experimental setup and institutional guidelines.

## Protocol 1: In Vivo Efficacy Study in CT26 Syngeneic Mouse Model

This protocol outlines a typical efficacy study to assess the anti-tumor activity of **Hpk1-IN-32** as a monotherapy and in combination with an anti-PD-1 antibody.

#### 1. Materials and Reagents:



- **Hpk1-IN-32** (BGB-15025)
- Vehicle for formulation (e.g., 0.5% methylcellulose with 0.2% Tween 80 in sterile water)
- CT26 murine colon carcinoma cell line
- Female BALB/c mice, 6-8 weeks old
- Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
- Phosphate-buffered saline (PBS), sterile
- Trypsin-EDTA
- In vivo grade anti-mouse PD-1 antibody (e.g., clone RMP1-14)
- In vivo grade isotype control antibody (e.g., Rat IgG2a)
- Calipers for tumor measurement
- Syringes and gavage needles
- 2. Experimental Workflow:





Click to download full resolution via product page

General workflow for an in vivo efficacy study.

#### 3. Detailed Procedure:



- Cell Culture: Culture CT26 cells in complete medium. Harvest cells during the logarithmic growth phase using trypsin-EDTA, wash with sterile PBS, and resuspend in PBS at a concentration of 5 x 10<sup>6</sup> cells/mL.
- Tumor Implantation: Subcutaneously inject 100  $\mu$ L of the cell suspension (5 x 10^5 cells) into the right flank of each BALB/c mouse.
- Tumor Growth and Randomization: Monitor tumor growth using calipers. When tumors reach an average volume of approximately 80-120 mm³, randomize mice into treatment groups (n=8-10 mice per group). Tumor volume can be calculated using the formula: (Length x Width²)/2.

#### Treatment Groups:

- Group 1: Vehicle (e.g., 0.5% methylcellulose, p.o., BID) + Isotype control (i.p., twice weekly)
- Group 2: Hpk1-IN-32 (30 mg/kg, p.o., BID) + Isotype control (i.p., twice weekly)
- Group 3: Vehicle (p.o., BID) + anti-PD-1 antibody (e.g., 10 mg/kg, i.p., twice weekly)
- Group 4: Hpk1-IN-32 (30 mg/kg, p.o., BID) + anti-PD-1 antibody (e.g., 10 mg/kg, i.p., twice weekly)

#### Drug Administration:

- Prepare a fresh formulation of Hpk1-IN-32 in the chosen vehicle daily.
- Administer Hpk1-IN-32 or vehicle via oral gavage twice daily.
- Administer the anti-PD-1 or isotype control antibody via intraperitoneal (i.p.) injection.
- Monitoring: Measure tumor volumes and body weights 2-3 times per week. Monitor the overall health of the animals.
- Endpoint: Euthanize mice when tumors reach the predetermined endpoint (e.g., >2000 mm<sup>3</sup> or signs of ulceration/morbidity).



- Analysis: At the end of the study, collect tumors and spleens.
  - Efficacy: Compare tumor growth curves and final tumor weights between groups.
  - Immunophenotyping: Process tumors and spleens into single-cell suspensions for flow cytometric analysis of immune cell populations (e.g., CD8+ T cells, CD4+ T cells, regulatory T cells, myeloid-derived suppressor cells).
  - Immunohistochemistry (IHC): Analyze tumor sections for infiltration of immune cells (e.g., CD8, FoxP3).

## Protocol 2: Pharmacodynamic (PD) Marker Analysis

This protocol is designed to confirm target engagement of **Hpk1-IN-32** in vivo by measuring the phosphorylation of its direct substrate, SLP-76.

- 1. Materials and Reagents:
- · As per Protocol 1.
- Phospho-flow cytometry reagents: Fixation/permeabilization buffers, and antibodies against CD3, CD4, CD8, and phospho-SLP-76 (Ser376).
- Reagents for cytokine analysis (e.g., ELISA or Luminex kits for IL-2).
- 2. Procedure:
- Study Setup: Use a satellite group of tumor-bearing or non-tumor-bearing mice.
- Dosing: Administer a single oral dose of **Hpk1-IN-32** (e.g., 30 or 100 mg/kg) or vehicle.
- Sample Collection: Collect blood or spleens at various time points post-dosing (e.g., 2, 4, 8, 24 hours).
- pSLP-76 Analysis (Spleen):
  - Prepare a single-cell suspension from the spleen.
  - Stimulate T-cells ex vivo with an anti-CD3 antibody to induce TCR signaling.



- Immediately fix, permeabilize, and stain the cells with fluorescently labeled antibodies against cell surface markers (CD4, CD8) and intracellular pSLP-76.
- Analyze by flow cytometry, gating on CD4+ and CD8+ T-cell populations to measure the level of pSLP-76.
- Cytokine Analysis (Blood):
  - Collect blood into serum separator tubes.
  - Process to obtain serum.
  - Measure IL-2 levels using a validated immunoassay.
- Data Analysis: Compare the levels of pSLP-76 and IL-2 in the Hpk1-IN-32-treated groups to the vehicle-treated group to determine the extent and duration of target engagement.

## Conclusion

**Hpk1-IN-32** (BGB-15025) is a promising immuno-oncology agent that enhances anti-tumor immunity by inhibiting the negative regulatory kinase HPK1. The provided data and protocols offer a framework for the preclinical evaluation of **Hpk1-IN-32** in syngeneic mouse models. These studies are crucial for understanding its in vivo mechanism of action, determining optimal dosing and scheduling, and exploring rational combination strategies, such as with immune checkpoint inhibitors, to improve therapeutic outcomes in oncology.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. aacrjournals.org [aacrjournals.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. researchgate.net [researchgate.net]



- 4. beonemedinfo.com [beonemedinfo.com]
- 5. Insilico Medicine divulges novel HPK1 inhibitor with robust antitumor activity | BioWorld [bioworld.com]
- 6. Highly selective HPK1 inhibitor NDI-101150 mediates immune cell activation and robust antitumor responses, distinct from immune checkpoint blockade - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Highly potent, orally active novel small-molecule HPK1 inhibitor DS21150768 induces anti-tumor responses in multiple syngeneic tumor mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols for Hpk1-IN-32 in Syngeneic Mouse Models]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b11936410#using-hpk1-in-32-in-syngeneic-mouse-models]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com